Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of triazole-pyrimidine hybrids involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of steps. The molecular results reveal that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various techniques such as IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum .Scientific Research Applications
Synthetic Methods and Heterocyclic Chemistry
Research has demonstrated various synthetic approaches and the utility of heterocyclic azido compounds, including triazolopyrimidines, which are of interest due to their structural complexity and potential biological activities. For example, the synthesis of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through reactions involving active methylene nitriles showcases the compound's synthetic versatility (Westerlund, 1980).
Antimicrobial and Antituberculous Activity
Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, indicating the relevance of these compounds in developing antituberculous agents. The analysis of structure-activity relationships provides insights into optimizing their biological efficacy (Titova et al., 2019).
Molecular Structure and Crystallography
Studies on the crystal structures of triazolopyrimidine derivatives reveal the importance of intermolecular interactions, such as hydrogen bonds and π-π interactions, in determining their solid-state arrangements. This structural information is crucial for understanding the molecular basis of their reactivity and potential interactions in biological systems (Boechat et al., 2014).
Synthesis and Biological Evaluation
The development of efficient synthetic methodologies for triazolopyrimidines and their derivatives highlights their potential as scaffolds for designing new bioactive molecules. For instance, the regioselective synthesis of aryl- and methyl-substituted triazolopyrimidines and their evaluation against viral RNA polymerases illustrate the compound's applicability in antiviral research (Massari et al., 2017).
Antimalarial Effects
The exploration of triazolopyrimidines for antimalarial effects underscores the potential of these compounds in therapeutic applications. Synthesis and evaluation of dichloroanilino-substituted triazolopyrimidines for their activity against malaria demonstrate the ongoing interest in leveraging their chemical properties for medical purposes (Werbel et al., 1973).
Mechanism of Action
The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The future directions in the research of these compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-3-10-11(14(22)23-2)13(21-15(20-10)18-7-19-21)8-5-4-6-9(16)12(8)17/h4-7,13H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIDBSJEBINKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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